molecular formula C13H15N3O3 B13887324 propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate

propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate

Cat. No.: B13887324
M. Wt: 261.28 g/mol
InChI Key: KHPSRMXECBEWME-UHFFFAOYSA-N
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Description

Propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate typically involves the reaction of 2-acetylbenzimidazole with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group of the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: The compound has demonstrated potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting metabolic pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

propan-2-yl N-(2-acetyl-3H-benzimidazol-5-yl)carbamate

InChI

InChI=1S/C13H15N3O3/c1-7(2)19-13(18)14-9-4-5-10-11(6-9)16-12(15-10)8(3)17/h4-7H,1-3H3,(H,14,18)(H,15,16)

InChI Key

KHPSRMXECBEWME-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C(=O)C

Origin of Product

United States

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